molecular formula C18H14F3N3OS B2372550 N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 863513-32-0

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2372550
CAS RN: 863513-32-0
M. Wt: 377.39
InChI Key: CYZPDDPFTVFMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide”, involves a thiazole ring with sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide” include a molecular weight of 345.4 g/mol, XLogP3-AA of 3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, rotatable bond count of 5, exact mass of 345.07473954 g/mol, monoisotopic mass of 345.07473954 g/mol, topological polar surface area of 83.1 Ų, heavy atom count of 24, formal charge of 0, and complexity of 419 .

Scientific Research Applications

Heterocyclic Synthesis

Research has explored the synthesis of various heterocyclic compounds, highlighting the utility of related structures in creating biologically potent molecules. For instance, derivatives have been synthesized for potential applications in medicinal chemistry, demonstrating the versatility of these compounds in generating a broad range of heterocyclic derivatives with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004; Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).

Anticancer and Antimicrobial Applications

Several studies have synthesized and evaluated the cytotoxic and antimicrobial activities of compounds incorporating similar molecular structures. These studies have focused on their potential applications against various cancer cell lines and microbial strains, indicating the relevance of these compounds in the development of new therapeutic agents (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014; Bhoi, Borad, Pithawala, & Patel, 2016).

Synthesis of Novel Heterocycles

Research into the synthesis of innovative heterocycles, such as pyridine, coumarin, and triazine derivatives, has been conducted. These efforts aim at expanding the toolkit of compounds available for various scientific and therapeutic applications, highlighting the synthetic versatility of thiazole and pyridine-based structures (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Development of Selective Inhibitors

The exploration of substituted benzamides as potent and selective inhibitors for specific receptor kinases exemplifies the application of these compounds in the targeted inhibition of biological pathways critical in disease processes. This research underlines the potential of these derivatives in the development of selective therapeutic agents (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).

Material Science and Sensing Applications

Compounds structurally related to the one have been used in the development of sensors, demonstrating their utility beyond pharmaceutical applications. For example, N-(pyridine-2-yl) derivatives have been incorporated into liquid membrane electrodes for the selective determination of trace amounts of metals, showcasing the potential of these compounds in analytical chemistry and environmental monitoring (Hajiaghababaei, Takalou, & Adhami, 2016).

Future Directions

Thiazole derivatives have a wide range of biological activities and are contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs . Therefore, the future directions of “N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide” and other thiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)14-5-1-3-12(9-14)16(25)23-8-6-15-11-26-17(24-15)13-4-2-7-22-10-13/h1-5,7,9-11H,6,8H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZPDDPFTVFMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.